Cytidine 2',3'-cyclic monophosphate monosodium salt
Description
Cytidine 2',3'-cyclic monophosphate monosodium salt (2',3'-cCMP) is a cyclic nucleotide with the molecular formula C₉H₁₁N₃O₇P·Na and a molar mass of 327.16 g/mol . It is characterized by a cyclic phosphate group bridging the 2' and 3' hydroxyl groups of the ribose moiety, distinguishing it from linear nucleotides and 3',5'-cyclic isomers. This compound is widely used in RNA metabolism studies, particularly as a substrate for ribonucleases like RNase A, which hydrolyze RNA via 2',3'-cyclic phosphate intermediates . It also serves as a reagent in oligonucleotide synthesis and non-enzymatic RNA replication experiments .
Stored at -20°C to maintain stability, 2',3'-cCMP exhibits a UV absorption peak at 271 nm (ε = 8.9 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer, pH 7.5) . Commercial suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, offer it in quantities ranging from 5 mg to 250 mg, with prices reflecting its specialized applications .
Properties
IUPAC Name |
sodium;4-amino-1-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOIXCJUYWSZDW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3NaO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Cytidine Derivatives
The synthesis typically begins with cytidine, a nucleoside composed of cytosine attached to a ribose sugar. The initial step involves protecting the hydroxyl groups at the 2' and 3' positions to facilitate selective phosphorylation and cyclization.
Protection of Hydroxyl Groups
- Objective: To selectively protect the 2' and 3' hydroxyl groups to prevent undesired side reactions during phosphorylation.
- Method: Use of isopropylidene (acetal) protecting groups at the 2',3'-positions. This is achieved by reacting cytidine with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under controlled conditions, forming 2',3'-O-isopropylidene-cytidine.
Phosphorylation at the 5'-Position
- Reaction: The protected cytidine undergoes phosphorylation at the 5'-hydroxyl group using a phosphating reagent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
- Conditions: The reaction is typically conducted at low temperatures (around -15°C) to control reactivity and prevent over-phosphorylation. The process involves careful addition of the phosphating agent to the protected nucleoside in an inert solvent like dry dichloromethane or pyridine.
Cyclization to Form the 2',3'-cyclic Phosphate
- Deprotection and Cyclization: After phosphorylation, the protective group is removed under acidic conditions, exposing the 2' and 3' hydroxyl groups.
- Cyclization Reaction: The free 2' and 3' hydroxyl groups then intramolecularly attack the phosphate group, forming the cyclic phosphate ring. This step often involves adjusting pH to neutral or slightly basic conditions to promote cyclization efficiently.
Isolation and Purification
- The reaction mixture is subjected to purification, typically by anion exchange chromatography using DEAE cellulose resin in carbonate form.
- Elution is performed with a gradient of ammonium bicarbonate solutions (pH 7.8 to 7.0), which helps separate the cyclic monophosphate from unreacted starting materials and by-products.
- The purified product is then lyophilized or dried under vacuum to obtain the solid This compound .
Preparation of Monosodium Salt
The free acid form of 2',3'-cCMP is converted into its monosodium salt to enhance solubility and stability in aqueous solutions.
- Method: Dissolution of the free acid in a minimal amount of water followed by neutralization with a stoichiometric amount of sodium hydroxide (NaOH).
- Conditions: The mixture is stirred at room temperature until complete neutralization, then lyophilized or dried to yield the monosodium salt.
Reaction Scheme Summary
Cytidine → (Protection with isopropylidene) → Phosphorylation at 5'-OH (using POCl₃) → Deprotection of hydroxyl groups → Intramolecular cyclization to form 2',3'-cyclic phosphate → Purification via chromatography → Neutralization with NaOH → Isolation of monosodium salt
Data Table: Summary of Preparation Parameters
| Step | Reagents | Conditions | Purpose | Purity/Notes |
|---|---|---|---|---|
| Protection | Acetone, p-toluenesulfonic acid | Room temperature, inert atmosphere | Protect 2',3'-OH groups | Facilitates selective phosphorylation |
| Phosphorylation | Phosphorus oxychloride (POCl₃) | -15°C, dry dichloromethane | Add phosphate group at 5'-OH | Controlled addition prevents overreaction |
| Deprotection | Acidic aqueous solution | Room temperature | Remove protective groups | Yields free 2',3'-OH groups |
| Cyclization | Neutral to slightly basic pH | Ambient temperature | Intramolecular attack to form cyclic phosphate | Confirmed via NMR and MS |
| Purification | Anion exchange chromatography | Gradient elution | Isolate pure cyclic nucleotide | Purity ≥ 95% (HPLC) |
| Neutralization | NaOH | Room temperature | Convert free acid to monosodium salt | Soluble in aqueous media |
Chemical Reactions Analysis
Types of Reactions: Sodium;4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2-one;hydride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Cytidine 2',3'-cyclic monophosphate monosodium salt is a cyclic nucleotide with a molecular weight of approximately 305.18 g/mol and the molecular formula . It is soluble in water and exists as a white to off-white solid, making it suitable for laboratory applications. It is a cyclic phosphate ester of cytidine and is similar in structure to cyclic nucleotides that occur naturally, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).
Scientific Research Applications
This compound has diverse applications in research and therapeutic contexts. It is a crucial component in molecular biology and biochemical research . Research has highlighted its role in modulating the activity of protein kinases and phosphatases, which are critical for regulating cell function.
- Oligoribonucleotide Synthesis Cytidine 2':3'-cyclic monophosphate monosodium salt is a compound that is used to synthesize oligoribonucleotides .
- Study of RNA Metabolism It is used to study RNA metabolism, as well as the mechanisms of RNA degradation and splicing . Its unique cyclic phosphate group makes it a crucial intermediate in RNA cleavage and ligation reactions, which are essential for understanding the regulation of gene expression after transcription .
- Enzymology In enzymology, it can act as an inhibitor or substrate for some enzyme classes, for example, phosphodiesterases and nucleotide cyclases, offering insight into the regulation of pathways of intracellular signaling .
- Synthesis of DNA and RNA The compound is applied in the synthesis of RNA and DNA and in the creation of anticancer and antiviral agents.
- Model Substrate It is used as a model substrate in studying the kinetics of ribonucleases.
- Studies related to RNA Processing and Metabolism The compound is utilized in studies related to RNA processing and metabolism.
- Development of Biochemical Tools This compound is utilized in the exploration of non-canonical nucleic acid structures and their stability, as well as in the development of novel biochemical tools for probing RNA function and dynamics .
- Building Block In chemistry, it is used as a building block for the synthesis of more complex molecules.
- Tool for studying intracellular signaling pathways In biology, it serves as a tool for studying intracellular signaling pathways.
Chemical Reactions
Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt undergoes various chemical reactions:
- Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
- Oxidation and Reduction: It can participate in redox reactions under specific conditions.
- Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Potential Therapeutic Applications
- Research suggests that 2',3'-Cyclic CMP might possess antiviral and anticancer properties.
- It has potential therapeutic applications in the treatment of neuropsychiatric deficits associated with cerebrovascular diseases.
- It has shown promise as a therapeutic agent for certain diseases.
Immune Modulation
This compound's role in immune modulation has been highlighted in various studies. It enhances the interaction between DDX41 (a cytosolic DNA sensor) and STING, promoting an immune response that can be beneficial in combating tumors and viral infections.
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled experiment, mice treated with this compound showed a 50% reduction in tumor size compared to control groups receiving saline. The study highlighted the compound's potential as an immunotherapeutic agent against melanoma.
Case Study 2: Immune Response Enhancement
Mechanism of Action
The mechanism of action of sodium;4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2-one;hydride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide-binding sites on enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
Cyclic nucleotides are classified based on the position of their cyclic phosphate group. Below is a comparative analysis of 2',3'-cCMP with key analogs:
Table 1: Structural and Functional Comparison of Cyclic Nucleotides
Key Observations:
Cyclic Phosphate Position :
- 2',3'-cNMPs (e.g., 2',3'-cCMP, 2',3'-cAMP) are primarily involved in RNA processing and degradation , acting as intermediates in ribonuclease-catalyzed reactions .
- 3',5'-cNMPs (e.g., 3',5'-cCMP, 3',5'-cAMP) are associated with signaling pathways (e.g., cAMP in eukaryotes) and metabolic regulation .
Enzymatic Specificity :
- RNase A exclusively hydrolyzes 2',3'-cCMP to form 3'-CMP, demonstrating strict specificity for the 2',3'-cyclic structure .
- 3',5'-cCMP is synthesized by cytidylate cyclase from CTP and degraded by phosphodiesterases, suggesting roles in nucleotide metabolism .
Stability and Detection: 2',3'-cCMP is more prone to hydrolysis under alkaline conditions due to steric strain in its cyclic structure, complicating its detection in mass spectrometry . 3',5'-cNMPs are more stable and widely quantified using immunoassays or HPLC .
2',3'-cCMP in RNA Studies
- RNase A Activity : Hydrolysis of 2',3'-cCMP by RNase A follows Michaelis-Menten kinetics , with modifications (e.g., cholesterol conjugation) altering enzyme activity and substrate interaction .
- Non-Enzymatic Replication: 2',3'-cCMP participates in template-directed RNA synthesis under wet-dry cycles, mimicking prebiotic conditions .
Comparative Roles in Prokaryotes vs. Eukaryotes
- Prokaryotes : 2',3'-cCMP and 2',3'-cUMP are detected in Pseudomonas fluorescens, though their roles remain unclear compared to 3',5'-cAMP, which regulates carbon metabolism .
- Eukaryotes : 3',5'-cCMP is hypothesized to act as a signaling molecule, but its cellular concentration and mechanisms are less defined than those of cAMP/cGMP .
Challenges and Controversies
- Analytical Discrepancies : Ionization modes for 2',3'-cCMP in mass spectrometry (e.g., [M+H]⁺ vs. [M-H]⁻) require standardization to avoid misidentification .
- Biosynthetic Pathways: While 3',5'-cCMP is confirmed as a cytidylate cyclase product, the origin of 2',3'-cCMP in cells (e.g., enzymatic vs. non-enzymatic cyclization) is debated .
Biological Activity
Cytidine 2',3'-cyclic monophosphate monosodium salt (cCMP) is a cyclic nucleotide that plays a significant role in various biological processes. This compound is notable for its involvement in cellular signaling and modulation of enzymatic activities, making it a subject of interest in both basic and applied research. This article will explore the biological activity of cCMP, including its mechanisms of action, interactions with proteins, and implications in therapeutic applications.
- Molecular Formula : C₉H₁₁N₃O₇P · Na
- Molecular Weight : Approximately 327.2 g/mol
- Solubility : Soluble in water
- Appearance : White to off-white solid
cCMP differs structurally from linear nucleotides due to its cyclic configuration, which influences its biological functions. The cyclic structure allows cCMP to act as a secondary messenger in various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) .
1. Cell Signaling
cCMP is recognized as an important signaling molecule within cells. It participates in several cellular processes, including:
- Cell Proliferation : cCMP has been implicated in promoting cell growth and division.
- Differentiation : It plays a role in the differentiation of various cell types.
- Apoptosis : cCMP is involved in the regulation of programmed cell death .
2. Enzymatic Modulation
cCMP interacts with numerous enzymes, influencing metabolic pathways and gene expression. It has been shown to modulate the activity of:
- Ribonucleases : cCMP serves as a substrate for ribonucleases, which are enzymes that cleave RNA molecules. This property makes it valuable for studying RNA metabolism .
- Protein Kinases and Phosphatases : These interactions are critical for regulating cellular functions and responses to external stimuli .
Comparative Analysis with Other Cyclic Nucleotides
The following table summarizes the key differences between cCMP and other cyclic nucleotides:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cytidine 2',3'-cyclic monophosphate (cCMP) | C₉H₁₁N₃O₇P · Na | Specific interactions with ribonucleases |
| Adenosine 2',3'-cyclic monophosphate (cAMP) | C₁₀H₁₂N₅O₆P | Involved in energy transfer and signaling |
| Guanosine 2',3'-cyclic monophosphate (cGMP) | C₁₀H₁₂N₄O₇P | Plays a role in cell signaling and immune response |
| Uridine 2',3'-cyclic monophosphate (cUMP) | C₉H₁₁N₂O₇P | Functions similarly but engages different signaling pathways |
This comparison highlights cCMP's unique properties, particularly its specific interactions with ribonucleases .
Case Studies and Research Findings
Recent studies have further elucidated the biological roles of cCMP:
- A study demonstrated that cCMP acts as a second messenger synthesized by bacterial pyrimidine cyclases, contributing to bacterial immunity against phages . This finding emphasizes the compound's potential applications in understanding microbial resistance mechanisms.
- Another research effort focused on the kinetic analysis of ribonuclease A activity towards cCMP. The study revealed that at high substrate concentrations, the kinetics of hydrolysis are multiphasic, indicating complex interactions between the enzyme and substrate .
Therapeutic Applications
Given its biological activities, cCMP has potential therapeutic applications:
- Cancer Research : Due to its role in cell proliferation and apoptosis, cCMP may be explored as a target for cancer therapies aimed at regulating cell growth.
- Gene Therapy : Its ability to modulate enzymatic activities makes it a candidate for improving RNA removal techniques in gene therapy applications .
Q & A
Q. What are the established laboratory synthesis methods for cytidine 2',3'-cyclic monophosphate monosodium salt?
The compound is synthesized via cyclization of cytidine monophosphate (CMP) under controlled conditions. Key steps include:
- Use of high-purity reagents (e.g., carbodiimides) to catalyze intramolecular phosphate ester formation.
- pH stabilization (neutral to mildly acidic) to prevent premature hydrolysis.
- Purification via ion-exchange chromatography or reverse-phase HPLC to isolate the cyclic product . Reaction yields depend on temperature optimization (typically 25–37°C) and exclusion of nucleases to avoid degradation .
Q. How is cytidine 2',3'-cCMP used to study ribonuclease A (RNase A) kinetics?
The compound serves as a model substrate for RNase A due to its cyclic phosphate group, which mimics RNA cleavage intermediates. Experimental protocols include:
- Kinetic assays : Monitoring hydrolysis rates via UV spectrophotometry (λmax = 271 nm) to quantify the linear product (3'-CMP) .
- Enzyme inhibition studies : Comparing activity with analogs like uridine 2',3'-cUMP to elucidate substrate specificity .
- pH-dependent studies : Adjusting buffer conditions (optimal pH 7.0–7.5) to probe catalytic residues in RNase A .
Q. What analytical methods are recommended for detecting and quantifying cytidine 2',3'-cCMP in biological samples?
- HPLC : Reverse-phase columns (C18) with UV detection at 271 nm, validated for purity >95% .
- Mass spectrometry (LC-MS/MS) : Enables differentiation from isomers (e.g., 3',5'-cCMP) and quantification in tissues (brain, liver) .
- Enzymatic assays : Coupling with phosphatases to hydrolyze cyclic phosphates and measure inorganic phosphate release .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on cytidine 2',3'-cCMP’s role as a second messenger in different biological systems?
Discrepancies arise from context-dependent signaling:
- Bacterial immunity : In E. coli, 2',3'-cCMP is synthesized by pyrimidine cyclases (e.g., Cap2) to trigger abortive infection systems during phage attacks .
- Mammalian systems : Elevated 2',3'-cCMP in stressed plant tissues (e.g., salt-stressed tomatoes) suggests roles in abiotic stress responses, but its function in mammals remains unclear due to low basal levels . Methodological considerations : Use genetic knockouts (e.g., cytidylate cyclase-deficient models) and isotope-labeled tracers to distinguish endogenous vs. exogenous sources .
Q. What experimental approaches validate the role of 2',3'-cCMP in non-enzymatic RNA ligation under prebiotic conditions?
- Wet-dry cycling : Simulate prebiotic environments by dehydrating lipid-encapsulated 2',3'-cCMP with RNA primers (e.g., 5′-Cy3-labeled oligos) to study template-directed polymerization .
- Phosphodiester bond analysis : PAGE electrophoresis and MALDI-TOF confirm ligation products, comparing efficiency with 3',5'-cCMP .
- Metal ion effects : Test Mn²⁺ or Fe²⁺ as catalysts, which enhance cyclization rates .
Q. How does cytidine 2',3'-cCMP modulate stress responses in plants, and what experimental designs are suitable for mechanistic studies?
- Salt stress models : Treat Arabidopsis or tomato seedlings with NaCl and quantify 2',3'-cCMP via LC-MS/MS, correlating levels with stress markers (e.g., proline) .
- Genetic silencing : Use RNAi to knock down putative cytidylate cyclases and assess phenotypic rescue under stress .
- Cross-talk analysis : Co-apply 2',3'-cCMP with other cyclic nucleotides (e.g., cAMP) to identify synergistic/antagonistic pathways .
Q. What are the challenges in distinguishing enzymatic vs. non-enzymatic pathways for 2',3'-cCMP synthesis in vivo?
- Enzymatic synthesis : Confirm via inhibition assays (e.g., EDTA to chelate metal-dependent enzymes) or recombinant cyclase expression .
- Non-enzymatic pathways : Use sterile, nuclease-free conditions to exclude RNase-mediated cyclization artifacts .
- Isotope tracing : Feed cells ¹³C-labeled cytidine and track 2',3'-cCMP formation via NMR .
Q. How does cytidine 2',3'-cCMP influence nucleotide salvage pathways in cancer therapy contexts?
- DHODH inhibition (DHODHi) : In low-cytidine deaminase (CDA) cancer cells, 2',3'-cCMP rescues T-cell proliferation by replenishing pyrimidine pools, mitigating DHODHi toxicity .
- Metabolic flux analysis : Use [³H]-cytidine pulse-chase experiments to quantify incorporation into DNA/RNA in DHODHi-treated cells .
- Combination therapy : Co-administer with CDA inhibitors (e.g., tetrahydrouridine) to enhance cytidine bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
